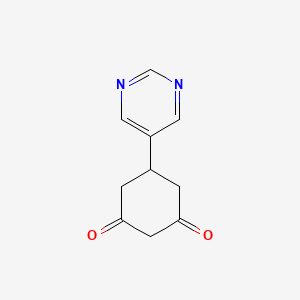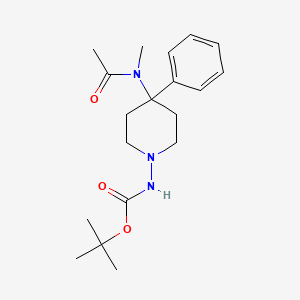
2,4-Dichloro-3-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FSH This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method involves starting with 2,4-dichlorofluorobenzene and introducing the thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a strong base such as sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents are employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products or modified thiol derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Applications De Recherche Scientifique
2,4-Dichloro-3-fluorobenzenethiol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Fluorobenzenethiol: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,4-Difluorobenzenethiol:
Uniqueness
2,4-Dichloro-3-fluorobenzenethiol is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C6H3Cl2FS |
|---|---|
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
2,4-dichloro-3-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
Clé InChI |
VDMOAFIPNYGWHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


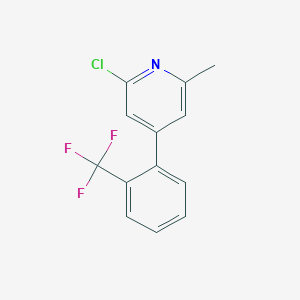
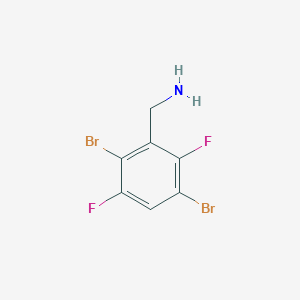


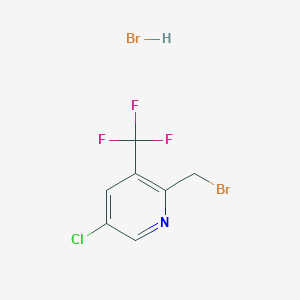

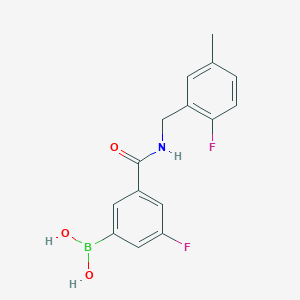

amine](/img/structure/B13090541.png)
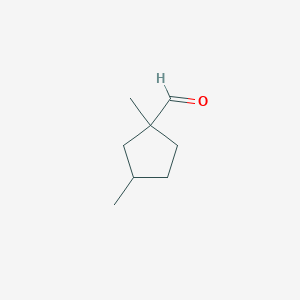

![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
